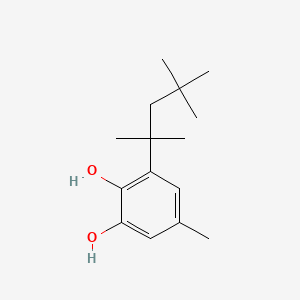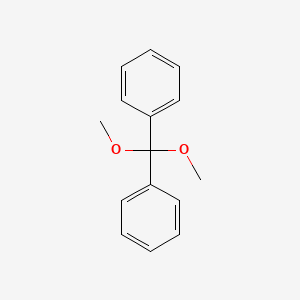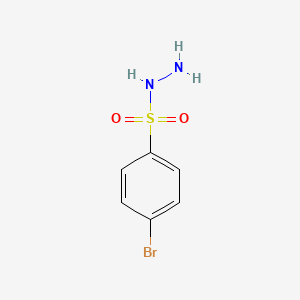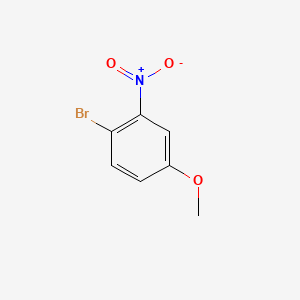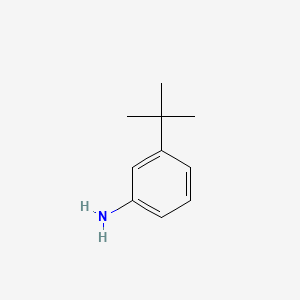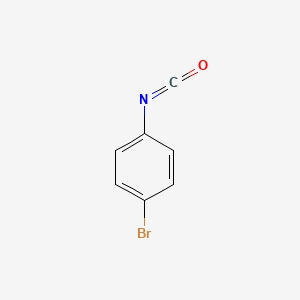
4-Bromophenyl isocyanate
Descripción general
Descripción
4-Bromophenyl isocyanate is a compound with the formula C7H4BrNO . It is used in the synthesis of mixed bisamide derivative and monoamide product .
Molecular Structure Analysis
The molecular structure of 4-Bromophenyl isocyanate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 198.017 .Physical And Chemical Properties Analysis
4-Bromophenyl isocyanate is a white to light beige crystalline solid . It has a molecular weight of 198.017 . It is very slightly soluble in diethyl ether .Aplicaciones Científicas De Investigación
Research in Catalysis
Finally, 4-Bromophenyl isocyanate can be employed in catalysis research. It can act as a ligand or a building block for catalysts that facilitate various chemical reactions, which is essential in industrial chemistry and environmental applications.
Each of these applications leverages the unique chemical properties of 4-Bromophenyl isocyanate, particularly its isocyanate group, which is highly reactive with nucleophiles like alcohols and amines. This reactivity is the cornerstone of its versatility in scientific research .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Bromophenyl isocyanate is a reactive compound that primarily targets proteins and nucleophilic sites in biological systems . It is known to cause respiratory sensitization, indicating that it may interact with proteins in the respiratory system .
Mode of Action
The isocyanate group (-N=C=O) in 4-Bromophenyl isocyanate is highly reactive and can form covalent bonds with nucleophilic groups, such as the amine (-NH2) and hydroxyl (-OH) groups found in proteins . This can lead to changes in protein structure and function, potentially disrupting normal cellular processes.
Result of Action
The molecular and cellular effects of 4-Bromophenyl isocyanate’s action are largely dependent on the specific proteins it modifies. This can lead to a variety of outcomes, ranging from changes in cellular signaling and function to cell death. Notably, exposure to 4-Bromophenyl isocyanate can lead to respiratory sensitization, indicating that it can trigger immune responses .
Propiedades
IUPAC Name |
1-bromo-4-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-1-3-7(4-2-6)9-5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIJQFTRGDODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062465 | |
| Record name | p-Bromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromophenyl isocyanate | |
CAS RN |
2493-02-9 | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2493-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Bromophenyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002493029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-bromo-4-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | p-Bromophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-BROMOPHENYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGR77M31ZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Bromophenyl isocyanate contribute to the formation of complex MOF structures?
A: 4-Bromophenyl isocyanate plays a crucial role in constructing complex Metal-Organic Framework (MOF) structures through post-synthetic modification (PSM). Its relatively lower reactivity compared to other isocyanates like chloroacetyl isocyanate allows for controlled, stepwise functionalization of MOFs []. This characteristic enables the creation of sophisticated architectures like core-shell and Matryoshka structures by exploiting the differing reaction rates of various isocyanates within a single MOF. Essentially, the slower reaction kinetics of 4-Bromophenyl isocyanate allows it to react with the MOF framework after the more reactive isocyanates have already modified specific regions, leading to the desired multi-layered structure [].
Q2: What makes 4-Bromophenyl isocyanate suitable for solid-state synthesis using microwave technology?
A: 4-Bromophenyl isocyanate's suitability for solid-state synthesis using microwave technology stems from its ability to participate in rapid reactions under solvent-free conditions []. This characteristic aligns well with the principles of green chemistry, as it minimizes solvent waste and reduces reaction times. Microwave irradiation further accelerates the reaction by providing efficient heating, leading to the formation of N-heterocyclic-N′-aryl ureas in a matter of minutes with high yields []. This approach highlights the potential of 4-Bromophenyl isocyanate in developing efficient and sustainable synthetic methodologies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





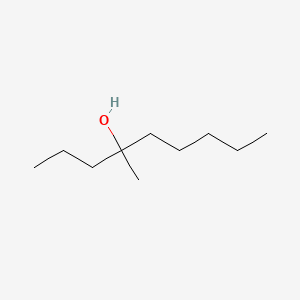




![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

